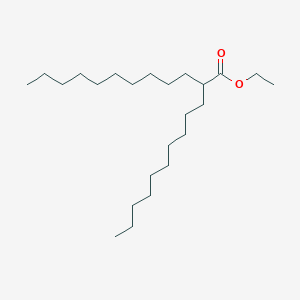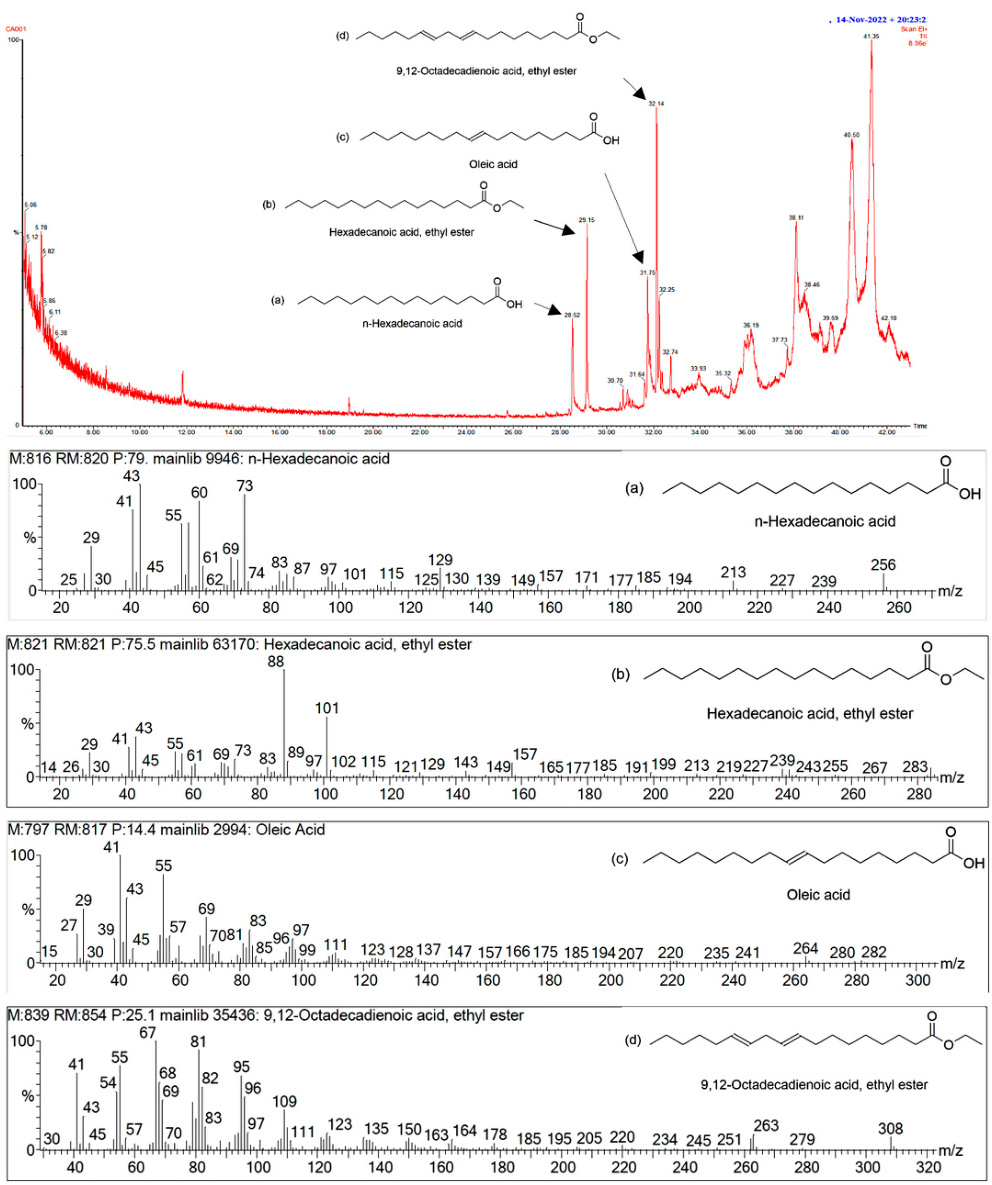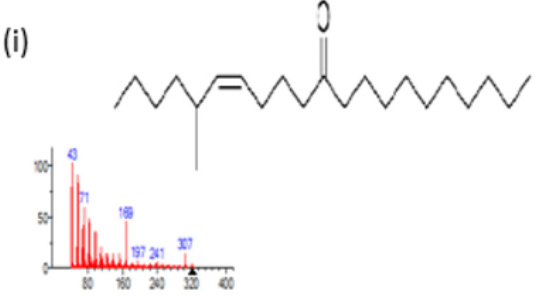
2-Decyldodecanoic Acid Ethyl Ester
Description
2-Decyldodecanoic Acid Ethyl Ester is a branched-chain fatty acid ethyl ester. Structurally, it consists of a dodecanoic acid (C12) backbone with a decyl (C10) substituent at the second carbon position, esterified with ethanol. This branching distinguishes it from linear-chain ethyl esters (e.g., ethyl dodecanoate or ethyl decanoate). Branched esters like this are of interest in industrial applications, such as specialty lubricants, biofuels, or flavorants, due to altered physical and chemical properties compared to linear analogs .
Properties
Molecular Formula |
C24H48O2 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
ethyl 2-decyldodecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-11-13-15-17-19-21-23(24(25)26-6-3)22-20-18-16-14-12-10-8-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
MGYWXWOXEREMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Branched Fatty Acid with Ethanol
One classical approach to prepare this compound is the direct esterification of the branched fatty acid (2-Decyldodecanoic acid) with ethanol in the presence of an acid or alkali catalyst.
- Catalysts: Sulfuric acid, phosphoric acid, or alkali catalysts such as sodium hydroxide are commonly used.
- Conditions: Elevated temperatures (typically 100–250 °C) under reflux or reduced pressure to remove water and drive the reaction forward.
- Process: The fatty acid and ethanol are mixed with the catalyst, and the reaction proceeds until esterification reaches the desired conversion.
This method is exemplified in patent literature where branched fatty acids with 8 to 36 carbon atoms are esterified with ethanol, using acid or alkali catalysts, to produce branched fatty acid ethyl esters including those similar to this compound.
Esterification via Polyhydric Alcohol Intermediates and Ethylene Oxide Addition
An alternative synthetic route involves:
- Reacting a polyhydric alcohol (e.g., sorbitol) with the branched fatty acid to form polyhydric alcohol branched fatty acid esters.
- Subsequently adding ethylene oxide to the ester in the presence of an alkali catalyst to produce ethoxylated branched fatty acid esters.
- Finally, transesterification or further reaction with ethanol can yield the ethyl ester derivative.
This multi-step approach, although more complex, allows for the preparation of branched fatty acid ethyl esters with controlled degrees of esterification and ethoxylation, which can influence physical properties like viscosity. For example, sorbitan 2-heptylundecanoic acid ester was prepared by esterification at 250 °C for 10 hours, followed by ethylene oxide addition catalyzed by sodium hydroxide.
Synthesis via Alkyl Halide Intermediates and Malonate Esters
A more specialized synthetic pathway involves:
- Preparation of long-chain alkyl bromides (e.g., 2-decyltetradecyl bromide).
- Reaction of these alkyl bromides with diethyl malonate under reflux in ethanol with sodium metal to form diethyl alkylmalonate esters.
- Hydrolysis and acidification to form the corresponding branched fatty acids.
- Reduction of these acids to alcohols or direct esterification with ethanol to produce the ethyl esters.
This method is detailed in research where 2-decyltetradecyl bromide was reacted with diethyl malonate, followed by hydrolysis and acidification to yield 4-decylhexadecanoic acid, which can be further converted to the ethyl ester. Although this exact acid differs in chain length, the methodology is applicable to branched fatty acids like 2-Decyldodecanoic acid.
Transesterification of Fatty Acid Esters
Fatty acid ethyl esters can also be prepared by transesterification of triglycerides or other fatty acid esters with ethanol, using acid or base catalysts.
- Catalysts: Acidic catalysts like sulfuric acid or basic catalysts such as sodium methoxide.
- Conditions: Typically conducted at 60–80 °C for several hours.
- Purification: Post-reaction purification involves removal of glycerol and unreacted materials, often by chromatographic methods.
This method is widely used for industrial production of fatty acid ethyl esters and was demonstrated in studies quantifying fatty acid ethyl esters from tobacco seed oil, achieving high conversion rates (>87%) and purity after chromatographic purification.
Comparative Data and Reaction Outcomes
Esterification Degree and Catalyst Effects
From patent data, esterification degrees (moles of fatty acid per mole of alcohol or ethylene oxide adduct) range from 1 to 8, preferably 1.0 to 5.0, influencing the product’s viscosity and solubility.
| Viscosity Increasing Agent No. | Polyol/Ester Type | Degree of Esterification | Reaction Conditions |
|---|---|---|---|
| No. 1 | Sorbitan 2-heptylundecanoic acid ester | 2.85 | 250 °C, 10 h, NaOH catalyst |
| No. 8 | POE(200) sorbitol 2-heptylundecanoic acid ester | 3.8 | 245 °C, 20 h, NaOH catalyst |
| No. 10 | POE(300) pentaerythritol 2-decyldodecanoic acid ester | 4.0 | Similar conditions |
Saponification Values and Hydrolysis Rates
Saponification values (SV) and hydrolysis rates indicate the degree of esterification and stability of the esters. For example:
| Compound | Theoretical SV | SV after 1 hr | SV after 2 hrs | SV after 3 hrs |
|---|---|---|---|---|
| POE(120) sorbitan dioleic acid ester | 21.0 | 4.8 | 8.6 | 11.5 |
| POE(120) methylglucoside dioleic acid ester | 18.8 | 4.6 | 8.1 | 10.8 |
| Polyethylene glycol distearic acid ester (MW ~10,000) | 12.1 | 3.5 | 5.9 | 8.0 |
These values help optimize reaction times and conditions for desired ester purity and properties.
Summary of Key Preparation Routes
| Preparation Method | Main Reactants | Catalyst Type | Reaction Conditions | Notes |
|---|---|---|---|---|
| Direct esterification | 2-Decyldodecanoic acid + ethanol | Acid or alkali | 100–250 °C, reflux or reduced pressure | Simple, widely used industrial method |
| Polyhydric alcohol esterification + ethoxylation | Polyhydric alcohol + branched fatty acid + ethylene oxide | Alkali catalyst | 245–255 °C, several hours | Produces ethoxylated esters with tailored properties |
| Alkyl halide and malonate ester route | Alkyl bromide + diethyl malonate + ethanol | Sodium metal, KOH | Reflux, hydrolysis, acidification | Multi-step, suitable for complex branched acids |
| Transesterification of triglycerides | Triglycerides + ethanol | Acid or base | 60–80 °C, several hours | High conversion, requires purification |
Chemical Reactions Analysis
Types of Reactions
2-Decyldodecanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-decyldodecanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-Decyldodecanoic acid and ethanol.
Reduction: 2-Decyldodecanol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
2-Decyldodecanoic Acid Ethyl Ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 2-Decyldodecanoic Acid Ethyl Ester involves its interaction with biological molecules and enzymes. As an ester, it can undergo hydrolysis to release 2-decyldodecanoic acid, which may interact with cellular pathways and molecular targets. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds


Key Observations :
- Branching: The 2-decyl substituent disrupts molecular symmetry, likely reducing melting points and improving solubility in nonpolar solvents compared to linear esters .
- Chain Length: Longer chains (e.g., C22 in 2-decyldodecanoic ester) may enhance thermal stability for industrial uses, while shorter esters (C10–C16) are more volatile, making them suitable for fragrances or biofuels .
2.2 Physical and Chemical Properties
- Melting/Boiling Points: Linear esters like ethyl dodecanoate (C12) have higher melting points (e.g., 24–26°C) due to efficient packing, whereas branched esters like 2-decyldodecanoic ethyl ester likely exhibit lower melting points .
- Volatility: Shorter-chain esters (e.g., ethyl decanoate, C10) dominate volatile profiles in honey and wine due to lower molecular weight . Branched esters may have intermediate volatility, depending on substituent size.
- Solubility : Increased branching enhances solubility in organic solvents, which is advantageous for polymer or cosmetic formulations .
Research Findings and Gaps
- Biodiesel Studies: Engineered E. coli produces linear C10–C12 ethyl esters at yields of 120–150 mg/L .
- Natural Occurrence: Linear esters (e.g., hexadecanoic acid ethyl ester) are prevalent in plants like Agastache honey and Urtica dioica , while branched esters are rare, suggesting synthetic or niche biological origins.
- Thermal Stability : Branched esters may outperform linear analogs in high-temperature applications, but experimental data are lacking.
Q & A
Q. What are the standard chromatographic methods for identifying 2-decyldodecanoic acid ethyl ester in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the primary method, employing specific retention times and mass spectra for identification. For example, hexadecanoic acid ethyl ester and linoleic acid ethyl ester are resolved at ~31.06 and ~31.35 minutes, respectively, under optimized GC conditions (5% phenyl-methylpolysiloxane columns, helium carrier gas) . Calibration with certified reference materials and internal standards (e.g., deuterated analogs) ensures accuracy.
Q. How can researchers efficiently extract this compound from lipid-rich biological matrices?
The Bligh-Dyer method is recommended: homogenize tissue with chloroform-methanol (1:2 v/v), add chloroform and water to achieve final ratios of 2:2:1.8 (chloroform:methanol:water), and isolate the chloroform layer containing lipids . For ester-specific extraction, solid-phase extraction (SPE) with C18 cartridges can further purify the target compound.
Q. What storage conditions ensure the stability of this compound?
Store neat samples at room temperature in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation. Purity >98% minimizes degradation, and periodic GC-MS analysis monitors stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for enzymatic synthesis of this compound using immobilized lipases?
Apply a central composite design (CCD) to test variables like temperature (40–60°C), substrate molar ratio (1:1–1:3 acid:ethanol), and enzyme loading (5–15% w/w). Kinetic studies using Novozym® 435 reveal optimal activity at 50°C and pH 7.0, with ethanol acting as both solvent and acyl acceptor . Monitor conversion rates via thin-layer chromatography (TLC) or GC-MS.
Q. What strategies resolve discrepancies in reported vapor pressure data for saturated fatty acid ethyl esters?
Use static apparatus measurements across a wide temperature range (253–463 K) and fit data to the Antoine equation. For this compound, compare experimental results with predicted values from group contribution methods. Discrepancies often arise from impurities or thermal decomposition; thus, high-purity samples and short measurement durations are critical .
Q. How to interpret GC-MS decomposition products of this compound under oxidative conditions?
Identify key aldehydes (e.g., hexanal, 2-heptenal) and oxidized esters (e.g., 9-oxo-nonanoic acid ethyl ester) using retention indices and spectral libraries. Quantify degradation pathways (e.g., β-scission) via time-resolved GC-MS and kinetic modeling .
Q. How can molecular docking assess interactions between this compound and viral proteins?
Use AutoDock Vina or Schrödinger Suite to model ester binding in active sites (e.g., MERS-CoV protease). Energy minimization and molecular dynamics simulations (100 ns) validate stability. Compare binding affinities with known inhibitors, focusing on hydrophobic interactions and hydrogen bonding .
Q. What statistical approaches address contradictions in bioactivity data across studies?
Apply meta-analysis with random-effects models to account for heterogeneity. Variables like cell line specificity (e.g., Aedes aegypti vs. Spodoptera frugiperda larvae) or solvent effects (DMSO vs. ethanol) require stratification. Sensitivity analysis identifies outlier datasets .
Method Validation & Data Analysis
Q. What parameters are critical for validating analytical methods quantifying this compound?
Include linearity (R² >0.99), limit of detection (LOD <0.1 µg/mL), precision (RSD <5%), and recovery rates (90–110%). Use EPA 8270 guidelines for GC-MS validation and cross-validate with NMR for structural confirmation .
Q. How to design experiments analyzing ester-lipid membrane interactions?
Employ Langmuir-Blodgett troughs to measure monolayer surface pressure-area isotherms. Fluorescence anisotropy and DSC (differential scanning calorimetry) assess membrane fluidity and phase transitions. Compare results with control lipids (e.g., DPPC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




